molecular formula C7H10ClNO B3279995 (3-Methylpyridin-2-yl)methanol hydrochloride CAS No. 70580-08-4

(3-Methylpyridin-2-yl)methanol hydrochloride

Cat. No.: B3279995
CAS No.: 70580-08-4
M. Wt: 159.61 g/mol
InChI Key: LBPFQDWVHGBANU-UHFFFAOYSA-N
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Description

(3-Methylpyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpyridin-2-yl)methanol hydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-methylpyridine, formaldehyde, hydrogen chloride.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature.

    Procedure: 3-methylpyridine is reacted with formaldehyde in the presence of hydrogen chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylpyridine-2-carboxylic acid, while reduction could produce 3-methylpyridin-2-ylmethanol.

Scientific Research Applications

(3-Methylpyridin-2-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3-Methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylpyridin-2-yl)methanamine hydrochloride: Another derivative of pyridine with similar structural features.

    (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride: A related compound with different substituents on the pyridine ring.

Uniqueness

(3-Methylpyridin-2-yl)methanol hydrochloride is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3-methylpyridin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-6-3-2-4-8-7(6)5-9;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPFQDWVHGBANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741979
Record name (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70580-08-4
Record name (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 2
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 3
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 4
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 5
(3-Methylpyridin-2-yl)methanol hydrochloride
Reactant of Route 6
(3-Methylpyridin-2-yl)methanol hydrochloride

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